molecular formula C10H11ClN2O B13247503 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13247503
M. Wt: 210.66 g/mol
InChI Key: RTJWLWAAICHLPK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with a unique structure that includes an aminomethyl group, a chlorine atom, and a methyl group attached to an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methyl-1H-isoindole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of solvents and catalysts are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-5-chloro-2-methyl-1H-isoindole
  • 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-indole
  • 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-benzimidazole

Uniqueness

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a chlorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(aminomethyl)-5-chloro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11ClN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,5,12H2,1H3

InChI Key

RTJWLWAAICHLPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)C=CC(=C2)Cl)CN

Origin of Product

United States

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